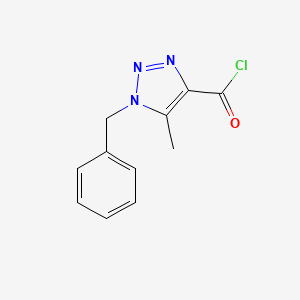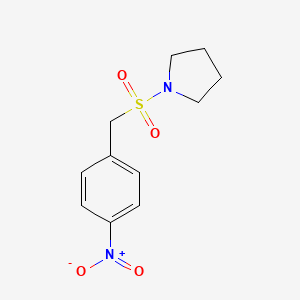
1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
Overview
Description
1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (1-t-BMI) is a chemical compound commonly used in scientific research. It has a wide range of applications, including in biochemistry, physiology, and pharmacology. 1-t-BMI has been used to study the mechanisms of action and biochemical and physiological effects of various drugs and other compounds.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate plays a crucial role in the synthesis of complex heterocyclic compounds. In one study, N-substituted 2-bromo-1H-indole-3-carboxaldehydes with an alkyne-containing tether were converted to tert-butylimines. These were then subjected to palladium-catalyzed intramolecular iminoannulation, producing various gamma-carboline derivatives with additional fused rings, highlighting its utility in synthesizing complex organic structures (Zhang & Larock, 2003).
Catalytic Applications
The compound has also been used in the selective aerobic oxidation of allylic and benzylic alcohols. It acted as a catalyst in the presence of copper(I) chloride, enabling the oxidation of a variety of primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Pharmaceutical Intermediate Synthesis
This compound is a key intermediate in the synthesis of selective androgen receptor modulators. A practical and convergent synthesis starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate was developed, highlighting its role in pharmaceutical chemistry (Boros et al., 2011).
Synthesis of Deaza-Analogues of Marine Alkaloids
In the field of marine biochemistry, substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates were synthesized using this compound. These derivatives, which are analogues of the bis-indole alkaloid topsentin, were prepared in excellent yields, demonstrating its utility in synthesizing bioactive marine compounds (Carbone et al., 2013).
Mechanism of Action
Target of Action
Indole derivatives, such as 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
The mode of action of indole derivatives involves their interaction with cellular targets, leading to changes in cellular functions . .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, resulting in their downstream effects . .
Result of Action
The result of the action of indole derivatives can be seen in their various biologically vital properties . .
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl indole-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-11(13(17)19-4)6-5-7-12(10)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNJZVTHXMEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478576 | |
| Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220499-11-6 | |
| Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



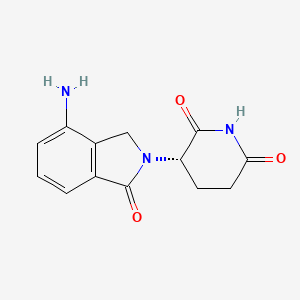


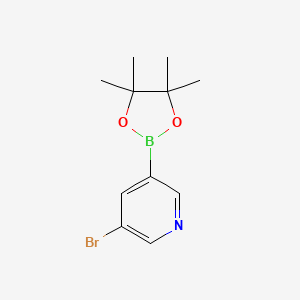
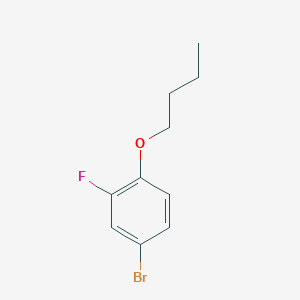
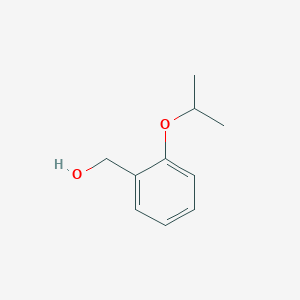
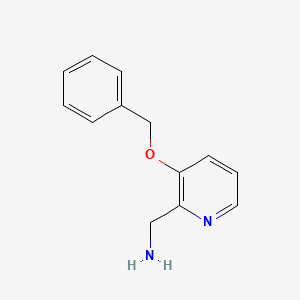

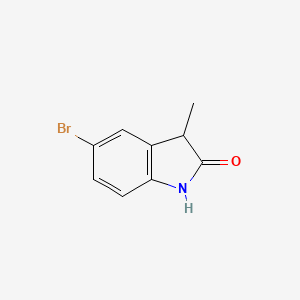
![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)

![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)
